molecular formula C8H5NO2 B063831 Furo[3,2-b]pyridine-5-carboxaldehyde (9CI) CAS No. 193750-91-3

Furo[3,2-b]pyridine-5-carboxaldehyde (9CI)

Cat. No.: B063831
CAS No.: 193750-91-3
M. Wt: 147.13 g/mol
InChI Key: WIQLXNIFMGGVKJ-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NO2 It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-furancarbaldehyde with methyl azidoacetate in the presence of sodium methoxide, followed by thermolysis in boiling toluene to yield the desired product . Another approach includes the use of phase-transfer catalysis conditions to obtain derivatives, which can then be formylated to produce furo[3,2-b]pyridine-5-carbaldehyde .

Industrial Production Methods

While specific industrial production methods for furo[3,2-b]pyridine-5-carbaldehyde are not extensively documented, the general principles of heterocyclic compound synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, are likely employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Furo[3,2-b]pyridine-5-carboxylic acid.

    Reduction: Furo[3,2-b]pyridine-5-methanol.

    Substitution: Various substituted furo[3,2-b]pyridine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of furo[3,2-b]pyridine-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to exhibit anticancer activity by disrupting key cellular signaling pathways, such as those involving serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Furo[3,2-b]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:

    Furo[2,3-b]pyridine: Another isomer with the furan ring fused at different positions on the pyridine ring.

    Furo[2,3-c]pyridine: A structural isomer with a different fusion pattern.

    Furo[3,2-c]pyridine: Another isomer with a unique fusion pattern.

These compounds share similar core structures but differ in their chemical and biological properties due to the variations in ring fusion patterns .

Conclusion

Furo[3,2-b]pyridine-5-carbaldehyde is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for drug discovery and development.

Properties

IUPAC Name

furo[3,2-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQLXNIFMGGVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443928
Record name FURO[3,2-B]PYRIDINE-5-CARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193750-91-3
Record name Furo[3,2-b]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193750-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FURO[3,2-B]PYRIDINE-5-CARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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